4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid
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Overview
Description
4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a pyrimidinylmethyl group and a carboxylic acid functional group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through methods such as the Skraup synthesis or the Friedländer synthesis. The Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent, while the Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with a ketone.
This can be achieved through a nucleophilic substitution reaction, where a suitable pyrimidine derivative is reacted with the quinoline core under basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-2-carboxylic acid derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline core or the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline or pyrimidine rings.
Scientific Research Applications
4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-2-carboxylic acid: Lacks the pyrimidinylmethyl group, making it less complex and potentially less biologically active.
2-Methylsulfanylpyrimidine derivatives: Lack the quinoline core, which may result in different biological activities and applications.
Other quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are well-known for their antimalarial activity but differ in their substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C16H13N3O2S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(2-methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C16H13N3O2S/c1-22-16-17-8-10(9-18-16)6-11-7-14(15(20)21)19-13-5-3-2-4-12(11)13/h2-5,7-9H,6H2,1H3,(H,20,21) |
InChI Key |
WHDJUPCACBVMQX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=N1)CC2=CC(=NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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